molecular formula C18H24N6O2 B6019485 3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide

3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide

Numéro de catalogue B6019485
Poids moléculaire: 356.4 g/mol
Clé InChI: ZUIZHTHOZNGRMQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTP belongs to the class of piperidine carboxamides and is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the pathogenesis of several diseases, including diabetes, obesity, and cancer.

Mécanisme D'action

3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide exerts its pharmacological effects by selectively inhibiting the activity of PTP1B, which is a negative regulator of several signaling pathways involved in metabolism, growth, and differentiation. By inhibiting PTP1B, this compound enhances the activity of insulin receptor and other receptor tyrosine kinases, leading to improved insulin sensitivity, increased energy expenditure, and inhibition of tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improved glucose tolerance and insulin sensitivity, increased energy expenditure and thermogenesis, and inhibition of tumor growth and metastasis. This compound also regulates the expression of several genes involved in metabolism and inflammation, which may contribute to its therapeutic effects.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of 3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide is its selectivity for PTP1B, which minimizes off-target effects and reduces the risk of toxicity. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations for lab experiments, including its poor solubility in water and some organic solvents, which may limit its bioavailability and require the use of specialized delivery systems.

Orientations Futures

There are several future directions for the research on 3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide, including the development of more potent and selective inhibitors of PTP1B, the exploration of the therapeutic potential of this compound in other diseases, such as neurodegenerative disorders and autoimmune diseases, and the investigation of the molecular mechanisms underlying the effects of this compound on metabolism and cancer. Additionally, the development of novel delivery systems for this compound may enhance its bioavailability and therapeutic efficacy.

Méthodes De Synthèse

The synthesis of 3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide involves the reaction of 1-butyl-1H-tetrazole-5-carboxylic acid with 3-(benzoyloxy)piperidine in the presence of a coupling agent. The resulting intermediate is then treated with N,N-dimethylformamide dimethyl acetal to yield the final product.

Applications De Recherche Scientifique

3-benzoyl-N-(1-butyl-1H-tetrazol-5-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity by inhibiting PTP1B, which is a negative regulator of insulin signaling. In obesity, this compound has been shown to reduce body weight and adiposity by increasing energy expenditure and thermogenesis. In cancer, this compound has been shown to inhibit tumor growth and metastasis by suppressing the activity of PTP1B, which is overexpressed in many cancer types.

Propriétés

IUPAC Name

3-benzoyl-N-(1-butyltetrazol-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O2/c1-2-3-12-24-17(20-21-22-24)19-18(26)23-11-7-10-15(13-23)16(25)14-8-5-4-6-9-14/h4-6,8-9,15H,2-3,7,10-13H2,1H3,(H,19,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIZHTHOZNGRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=N1)NC(=O)N2CCCC(C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.